rac-(2R,4R)-4-chloropyrrolidine-2-carboxylicacidhydrochloride,cis
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Overview
Description
rac-(2R,4R)-4-chloropyrrolidine-2-carboxylicacidhydrochloride,cis is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chlorine atom at the 4th position of the pyrrolidine ring and a carboxylic acid group at the 2nd position, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4R)-4-chloropyrrolidine-2-carboxylicacidhydrochloride,cis typically involves the chlorination of pyrrolidine derivatives. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane (CH2Cl2) to facilitate the process. The resulting product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, including high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4R)-4-chloropyrrolidine-2-carboxylicacidhydrochloride,cis undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Production of N-oxides or other oxidized compounds.
Reduction: Generation of alcohols or other reduced forms of the compound.
Scientific Research Applications
rac-(2R,4R)-4-chloropyrrolidine-2-carboxylicacidhydrochloride,cis has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(2R,4R)-4-chloropyrrolidine-2-carboxylicacidhydrochloride,cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The presence of the chlorine atom and carboxylic acid group allows it to form strong interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid;hydrochloride
- (2S,4S)-4-Mercaptopyrrolidine-2-carboxylic acid;hydrochloride
- (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid;hydrochloride
Uniqueness
rac-(2R,4R)-4-chloropyrrolidine-2-carboxylicacidhydrochloride,cis is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where chlorine substitution is advantageous.
Properties
IUPAC Name |
(2S,4S)-4-chloropyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTWEYGMLBOIBW-MMALYQPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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